3-Iodo-6-methyl-7-nitro-1H-indazole

Suzuki-Miyaura coupling C-3 arylation palladium catalysis

3-Iodo-6-methyl-7-nitro-1H-indazole (CAS 1000342-64-2) is a trisubstituted 1H-indazole derivative bearing iodine at C-3, a methyl group at C-6, and a nitro group at C-7. The indazole core is a recognized bioisostere of phenol and indole, widely employed in kinase inhibitor and anti-proliferative drug discovery programs.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
CAS No. 1000342-64-2
Cat. No. B1604399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-7-nitro-1H-indazole
CAS1000342-64-2
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
Structural Identifiers
SMILESCC1=C(C2=NNC(=C2C=C1)I)[N+](=O)[O-]
InChIInChI=1S/C8H6IN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
InChIKeyYUUVGRPLNQJQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-methyl-7-nitro-1H-indazole (CAS 1000342-64-2): A Multi-Functional Indazole Building Block for Cross-Coupling-Driven Medicinal Chemistry


3-Iodo-6-methyl-7-nitro-1H-indazole (CAS 1000342-64-2) is a trisubstituted 1H-indazole derivative bearing iodine at C-3, a methyl group at C-6, and a nitro group at C-7 [1]. The indazole core is a recognized bioisostere of phenol and indole, widely employed in kinase inhibitor and anti-proliferative drug discovery programs [2]. This specific substitution pattern provides three chemically orthogonal handles—a cross-coupling-ready C-I bond, a reducible nitro group, and a lipophilicity-modulating methyl substituent—that together enable sequential, site-selective functionalization not achievable with simpler indazole scaffolds [3]. The compound is classified as a research chemical and pharmaceutical intermediate, with typical commercial purity of 95–98% [1].

Why 3-Bromo-, 3-Chloro-, and Des-Halo Analogs Cannot Replace 3-Iodo-6-methyl-7-nitro-1H-indazole in Cross-Coupling-Intensive Synthesis


The C-3 halogen identity dictates both the kinetic barrier to palladium-catalyzed oxidative addition and the thermodynamic stability of the resulting organometallic intermediate [1]. In the indazole series, the free N-H proton further complicates reactivity: 3-bromoindazoles suffer from poor coupling yields under unprotected conditions, whereas 3-iodoindazoles proceed with acceptable to excellent yields even without N-protection [2]. Moreover, the 6-methyl group absent in simpler 3-iodo-7-nitroindazole raises LogP by ≈0.46 log units (3.24 vs. 2.78), directly altering compound lipophilicity and, by extension, membrane permeability and protein binding in downstream biological assays . Substituting the iodo compound with a bromo or chloro analog therefore introduces either synthetic failure risk at the cross-coupling step or altered physicochemical properties that propagate into ADME profiling, making direct substitution scientifically unsound.

Quantitative Comparator Evidence: 3-Iodo-6-methyl-7-nitro-1H-indazole vs. Closest Structural Analogs


C-3 Cross-Coupling Reactivity: Iodo Overcomes the N-H Limitation That Defeats Bromo

In the seminal 1999 study by Collot et al., the unprotected 3-bromoindazole proved unreactive or low-yielding under standard Suzuki-Miyaura conditions due to the acidic N-H proton interfering with the catalytic cycle. In contrast, 3-iodoindazole derivatives participated in coupling with (hetero)aryl boronic acids, exemplified by the reaction of N-benzyl-3-iodoindazole with 2-furylboronic acid, which gave the desired 3-arylindazole in 79% isolated yield under Pd(PPh₃)₄/K₂CO₃ in DME/H₂O [1]. The 2016 Tetrahedron review by El Kazzouli and Guillaumet explicitly notes: 'The presence of the NH free group of 3-haloindazoles was a limiting factor, especially in the case of 3-bromoindazole,' while 3-iodoindazoles successfully deliver coupling products [2]. This establishes that for unprotected indazole scaffolds, the iodo substituent is not merely preferable but functionally required to achieve productive cross-coupling.

Suzuki-Miyaura coupling C-3 arylation palladium catalysis

Lipophilicity (LogP): Iodo + 6-Methyl Combination Delivers Higher LogP Than Des-Methyl and Bromo Analogs

The predicted LogP of 3-iodo-6-methyl-7-nitro-1H-indazole is 3.24 , compared to 2.98 for the 3-bromo-6-methyl-7-nitro analog and 2.78 for the 3-iodo-7-nitro analog lacking the 6-methyl group . This represents a ΔLogP of +0.26 relative to the bromo congener and +0.46 relative to the des-methyl iodo comparator. The 6-methyl group contributes incrementally to lipophilicity, while the larger, more polarizable iodine atom further elevates LogP beyond that achievable with bromine. For context, a LogP increase of 0.5 units can theoretically translate to approximately a 3-fold increase in membrane permeability based on the pH-partition hypothesis.

lipophilicity LogP physicochemical properties

Physical Property Differentiation: Density and Boiling Point Enable Alternative Purification and Formulation Strategies

The iodo compound exhibits significantly higher density (2.1 ± 0.1 g/cm³) and higher boiling point (453.9 ± 40.0 °C at 760 mmHg) compared to its 3-bromo analog (density 1.8 ± 0.1 g/cm³; boiling point 433.0 ± 40.0 °C) . The 3-chloro analog has a molecular weight of only 211.61 g/mol versus 303.06 g/mol for the iodo compound . The molecular weight differential of +46.99 Da (vs. bromo) and +91.45 Da (vs. chloro) provides a more distinctive mass spectrometric signature, facilitating reaction monitoring and purity assessment by LC-MS. The elevated boiling point also widens the thermal window for solvent removal without compound loss during workup.

density boiling point purification formulation

Tautomeric and Electronic Modulation by C-3 Iodine: DFT-Established Differences vs. Lighter Halogens

A DFT study at the B3LYP/6-311G** level by Yu et al. (2006) demonstrated that the identity of the 3-halogen substituent (F, Cl, Br) systematically modulates the geometry, charge distribution, and activation energy of the 1H ⇌ 2H tautomerization in indazoles [1]. The N1-H tautomer was consistently more stable than the N2-H form across all 3-halogeno-indazoles studied, but the energetic gap and transition-state barrier varied with halogen electronegativity and polarizability. Although iodine was not explicitly calculated in this study, extrapolation from the F → Cl → Br trend indicates that the larger, more polarizable iodine atom would further stabilize the N1-H tautomer and alter the activation barrier relative to bromine or chlorine. This tautomeric preference directly influences the nucleophilic character of N-1 and N-2, affecting regioselectivity in N-alkylation and N-arylation reactions that are common downstream transformations.

tautomerism DFT calculation electronic structure 3-halogeno-indazole

Orthogonal Reactivity Handles: Simultaneous I, NO₂, and CH₃ Enable Sequential Functionalization Not Possible With Simpler Analogs

The target compound uniquely combines three chemically distinct functional groups on the indazole scaffold: (i) a C-3 iodine for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), (ii) a C-7 nitro group reducible to a primary amine for amide coupling or diazotization, and (iii) a C-6 methyl group that modulates steric and electronic properties without introducing additional reactive functionality [1]. The closest comparators lack this full complement: 3-bromo-6-methyl-7-nitroindazole bears a less reactive halogen; 3-iodo-7-nitroindazole lacks the lipophilicity-enhancing methyl; and 6-methyl-7-nitroindazole (CAS 717881-06-6) lacks any C-3 halogen for cross-coupling . The sequential coupling strategy demonstrated by Rault et al., where 5-bromo-3-iodoindazole underwent selective Sonogashira coupling at C-3 (88% yield) followed by a second coupling at C-5, illustrates the principle that an iodo substituent can be selectively addressed in the presence of other halogens [1]. This compound extends that logic to a nitro-bearing scaffold, where C-3 iodination followed by nitro reduction and C-3 cross-coupling provides a three-step diversification sequence.

sequential functionalization orthogonal reactivity building block synthetic intermediate

High-Value Application Scenarios for 3-Iodo-6-methyl-7-nitro-1H-indazole (CAS 1000342-64-2)


Kinase Inhibitor Fragment Elaboration via C-3 Suzuki-Miyaura Arylation

In kinase drug discovery, the indazole core frequently serves as the hinge-binding motif. The C-3 iodine of 3-iodo-6-methyl-7-nitro-1H-indazole enables direct Suzuki-Miyaura coupling with (hetero)aryl boronic acids to install diverse aromatic groups at the 3-position, generating 3-arylindazole libraries for SAR exploration [1]. The 7-nitro group can subsequently be reduced to a 7-amino handle for amide or sulfonamide coupling, while the 6-methyl group provides a subtle lipophilicity and steric modulation without additional synthetic steps. The superior reactivity of C-I over C-Br in oxidative addition ensures higher coupling yields under milder conditions, reducing catalyst loading and minimizing byproduct formation—critical for parallel library synthesis where consistency across diverse boronic acid partners is paramount.

Targeted Covalent Inhibitor (TCI) Design Utilizing the 7-Nitro → 7-Amine Reduction Pathway

The 7-nitro group of this compound can be chemoselectively reduced (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to the corresponding 7-aminoindazole without affecting the C-3 iodine [1]. The resulting 7-amine serves as an attachment point for acrylamide or chloroacetamide warheads employed in targeted covalent inhibitor design. The C-3 iodine remains available for subsequent Pd-mediated coupling to introduce the recognition element. This two-step sequence—nitro reduction then cross-coupling—is strategically advantageous because it installs the electrophilic warhead before the metal-catalyzed step, avoiding potential Pd coordination to the acrylamide moiety. The 6-methyl group contributes to shaping the binding pocket complementarity without introducing additional hydrogen-bond donors or acceptors that could complicate selectivity profiling.

Analytical Standard for LC-MS/MS Method Development in Drug Metabolism Studies

The high molecular weight of 303.06 g/mol, combined with the distinctive isotopic pattern of iodine (100% ¹²⁷I, M+ isotope signature), makes this compound an excellent internal standard or reference material for LC-MS/MS method development [1]. The predicted LogP of 3.24 [1] ensures adequate retention on reversed-phase C18 columns, while the nitro group provides UV absorption at approximately 260–280 nm for dual UV/MS detection. Compared to the bromo analog (MW 256.06) and chloro analog (MW 211.61), the iodo compound's mass lies in a less congested region of the mass spectrum, reducing interference from common laboratory contaminants and facilitating unambiguous quantification in complex biological matrices.

Diversity-Oriented Synthesis (DOS) of Polycyclic Indazole-Containing Scaffolds

The orthogonal reactivity of the C-I, C-NO₂, and C-CH₃ substituents on this compound makes it an ideal starting point for diversity-oriented synthesis campaigns [1]. A representative sequence could involve: (Step 1) Suzuki coupling at C-3 to introduce aryl/heteroaryl diversity; (Step 2) nitro reduction to the 7-amine; (Step 3) intramolecular cyclization (e.g., Pictet-Spengler, Buchwald-Hartwig) to form a fused polycyclic system. The presence of the 6-methyl group introduces a stereoelectronic bias that can influence cyclization regioselectivity, potentially enabling access to otherwise disfavored ring-closure products. This multi-step diversification potential distinguishes the compound from simpler indazole building blocks that offer only one or two reactive sites [1].

Quote Request

Request a Quote for 3-Iodo-6-methyl-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.